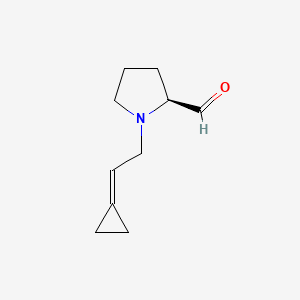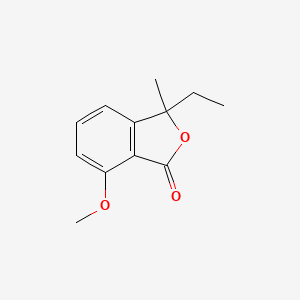![molecular formula C10H10N2O3 B12886616 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole CAS No. 848837-89-8](/img/structure/B12886616.png)
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is a heterocyclic compound that combines a furan ring and a pyrrole ring with a nitroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole typically involves the reaction of furan derivatives with nitroalkenes under specific conditions. One common method is the condensation of furan-2-carbaldehyde with nitroethane in the presence of a base such as sodium ethoxide, followed by cyclization with pyrrole under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted pyrroles: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrrole rings contribute to the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the nitroethyl substituent, resulting in different chemical and biological properties.
2-[1-(Furan-2-yl)-2-aminoethyl]-1H-pyrrole: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2-(5-Nitrofuran-2-yl)-1H-pyrrole: Similar structure but with the nitro group directly attached to the furan ring.
Uniqueness
2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is unique due to the presence of both a furan and pyrrole ring, along with a nitroethyl substituent. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
848837-89-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)-2-nitroethyl]-1H-pyrrole |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)7-8(9-3-1-5-11-9)10-4-2-6-15-10/h1-6,8,11H,7H2 |
InChI Key |
UCBBBMGAQZYYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
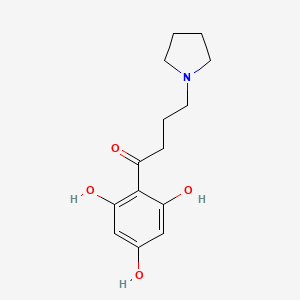
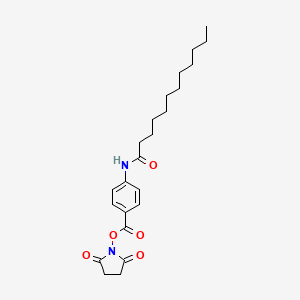
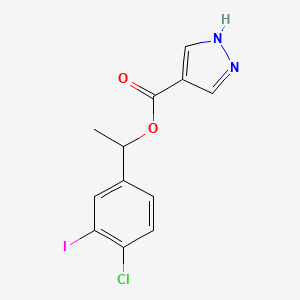
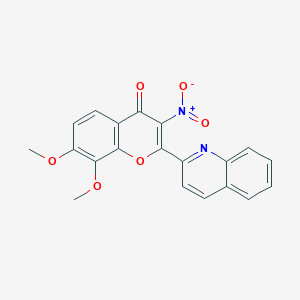
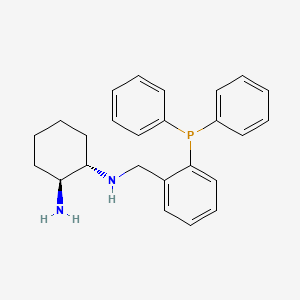
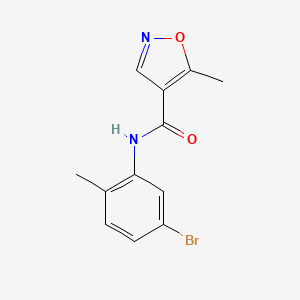


![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
